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Abstract
This document provides a detailed protocol for the synthesis of trans-dihydrophthalic acid
through the reduction of phthalic acid. The presented methodology is based on a well-

established procedure utilizing sodium amalgam as the reducing agent. This application note

includes a comprehensive experimental protocol, a summary of reaction parameters, and a

description of the reaction mechanism. Visual aids in the form of diagrams for the experimental

workflow and the proposed reaction pathway are also provided to ensure clarity and

reproducibility. While a detailed experimental protocol is available, specific spectroscopic data

for the final product is not readily found in the literature.

Introduction
Dihydrophthalic acids are valuable intermediates in organic synthesis, serving as precursors for

a variety of more complex molecules. The partial reduction of the aromatic ring of phthalic acid

offers a direct route to these useful building blocks. The trans-isomer, in particular, can be a key

component in the stereoselective synthesis of various compounds. The reduction of phthalic

acid using sodium amalgam is a classical and effective method to achieve this transformation.

This method is analogous to the Birch reduction, which involves the single electron transfer

from a metal to an aromatic ring in the presence of a proton donor.
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Data Presentation
The following table summarizes the key quantitative data for the synthesis of trans-
dihydrophthalic acid from phthalic acid, based on the established protocol.

Parameter Value Reference

Reactants

Phthalic Acid 170 g (1.02 moles)

Sodium Acetate 281 g

Water 1.7 L

3% Sodium Amalgam 3400 g

50% Acetic Acid 500 mL

Reaction Conditions

Temperature Ice bath (0-5 °C)

Reaction Time 4-5 hours

Product

Crude Yield 124 g (72%)

Recrystallized Yield 93-107 g (54-62%)

Melting Point 212-214 °C

Note: Specific experimental 1H NMR, 13C NMR, and FTIR spectroscopic data for trans-1,2-

dihydrophthalic acid are not readily available in the reviewed literature. Researchers should

perform full characterization of the synthesized product.

Experimental Protocols
This section details the methodology for the synthesis of trans-dihydrophthalic acid from the

reduction of phthalic acid using sodium amalgam.
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Materials and Equipment
Phthalic acid

Sodium acetate

Sodium metal

Mercury

Acetic acid

Sulfuric acid

Celite 545

Activated charcoal (Norit)

Ice

Large reaction vessel (e.g., 5 L flask) equipped with a mechanical stirrer

Buchner funnel and filter flask

Vacuum desiccator

Procedure
Preparation of the Reaction Mixture: In a large reaction vessel, dissolve 170 g (1.02 moles)

of phthalic acid and 281 g of sodium acetate in 1.7 L of water. Ensure the phthalic acid is

completely dissolved to prevent crystallization upon cooling.

Reduction with Sodium Amalgam: Cool the vigorously stirred solution in an ice bath. Add

3400 g of 3% sodium amalgam in 50-100 g portions over a period of 4-5 hours. With each

portion of amalgam, add 10-20 mL of 50% acetic acid (for a total of 500 mL).

Workup: Once the addition is complete, decant the aqueous solution from the mercury. Filter

the solution by suction through a layer of Celite 545 to remove any fine precipitates.
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Precipitation of the Product: Treat the cold filtrate with 1.7 L of cold 20% sulfuric acid. The

trans-dihydrophthalic acid will begin to crystallize.

Isolation and Drying: Allow the mixture to stand for 4 hours at room temperature (20-22 °C)

to complete crystallization. Collect the crystalline product by suction filtration and wash it

thoroughly with ice-cold water to remove excess sulfuric acid. Dry the product in a vacuum

desiccator over sulfuric acid. This will yield approximately 124 g (72%) of crude product with

a melting point of 210-213 °C.

Recrystallization (Optional): For a purer product, divide the crude acid into two portions. Add

each portion to 1.2-1.5 L of rapidly stirred, boiling water. Once most of the solid has

dissolved, add about 1 g of activated charcoal and filter the hot solution through a fluted filter.

Cool the filtrate in an ice bath to induce rapid crystallization. Collect the colorless crystals by

filtration and dry under reduced pressure. The yield of the recrystallized product is typically

between 93-107 g (54-62%) with a melting point of 212-214 °C.
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Caption: Experimental workflow for the synthesis of trans-Dihydrophthalic Acid.

Proposed Reaction Mechanism (Birch Reduction
Analogy)
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Available at: [https://www.benchchem.com/product/b15289442#synthesis-of-trans-
dihydrophthalic-acid-from-phthalic-acid-reduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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